molecular formula C10H23NO B15314181 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol

Cat. No.: B15314181
M. Wt: 173.30 g/mol
InChI Key: KZAYRUBAMQSLRK-UHFFFAOYSA-N
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Description

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol is a branched amino-alcohol characterized by a hydroxyl (-OH) and an amino (-NH₂) group attached to the same carbon (C3) within a pentane backbone. The molecule features an ethyl group at C3 and three methyl groups at C2 and C4, creating a sterically hindered environment. Its molecular formula is C₁₀H₂₁NO, with a molecular weight of 195.73 g/mol when in hydrochloride form (C₉H₂₂ClNO; CAS 1909311-83-6) . This compound is primarily utilized in organic synthesis and pharmaceutical research, though specific applications remain understudied. Limited safety data are available, necessitating caution in handling .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

1-amino-3-ethyl-2,2,4-trimethylpentan-3-ol

InChI

InChI=1S/C10H23NO/c1-6-10(12,8(2)3)9(4,5)7-11/h8,12H,6-7,11H2,1-5H3

InChI Key

KZAYRUBAMQSLRK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by amination and hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and influence physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound is compared to structurally related amino-alcohols, alcohols, and derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Groups Key Properties/Applications References
1-Amino-3-ethyl-2,2,4-trimethylpentan-3-ol (hydrochloride) C₉H₂₂ClNO 195.73 1909311-83-6 -NH₂, -OH Pharmaceutical intermediate; limited safety data
1-Amino-2,2,4-trimethylpentan-3-ol (hydrochloride) C₈H₂₀ClNO 181.71 1423033-87-7 -NH₂, -OH Discontinued commercial product
2,2,4-Trimethyl-3-pentanol C₈H₁₈O 130.23 5162-48-1 -OH Alcohol analog; used in industrial solvents
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₆O 210.36 65113-99-7 -OH, cyclopentenyl group Fragrance component; well-studied toxicology
1-(4-Chlorophenyl)-3,4,4-trimethylpentan-3-ol C₁₄H₂₁ClO 240.77 Not provided -OH, aryl chloride Synthetic intermediate for epoxide-derived alcohols

Key Observations:

  • Steric Effects: The ethyl and methyl substituents in this compound increase steric hindrance compared to simpler alcohols like 2,2,4-trimethyl-3-pentanol. This hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in acidic conditions .
  • Bioactivity: Unlike 1-octen-3-ol (a mosquito attractant) , amino-alcohols like the target compound lack documented bioactivity, suggesting divergent applications in medicinal chemistry.
  • Safety: Cyclopentenyl alcohols (e.g., CAS 65113-99-7) have comprehensive safety profiles, whereas amino-alcohols often lack such data, highlighting a research gap .

Physicochemical Properties

  • Solubility: Amino-alcohols generally exhibit higher water solubility than non-polar alcohols due to hydrogen bonding from -NH₂ and -OH groups. For example, 1-amino-2,2,4-trimethylpentan-3-ol hydrochloride is water-soluble, whereas 2,2,4-trimethyl-3-pentanol is lipophilic .
  • Boiling Points: Steric hindrance in branched amino-alcohols lowers boiling points compared to linear analogs. 2,2,4-Trimethyl-3-pentanol boils at ~213°C , while amino derivatives likely decompose before reaching similar temperatures.

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